CID 78066203
Description
CID 78066203 (PubChem Compound Identifier 78066203) is a chemical compound cataloged in the PubChem database. CIDs are critical for linking chemical structures to biological activity, analytical data, and pharmacological profiles . For instance, CID-based comparisons are commonly employed in mass spectrometry (e.g., collision-induced dissociation, CID) to identify structural analogs or fragmentation patterns .
Properties
Molecular Formula |
C16H21O2Si |
|---|---|
Molecular Weight |
273.42 g/mol |
InChI |
InChI=1S/C16H21O2Si/c1-4-11-17-14-18-12-6-13-19(5-2)16-9-7-15(3)8-10-16/h4,7-10H,1,5,11-12,14H2,2-3H3 |
InChI Key |
YDQNFUXMADAGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C#CCOCOCC=C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78066203 involves several steps, starting with the preparation of the initial reactants. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. The synthetic route may involve multiple stages, including condensation, cyclization, and purification processes.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as crystallization and distillation are employed to purify the final product.
Chemical Reactions Analysis
General Reaction Types for Organometallic Compounds
Organometallic compounds, such as those described in CID 78061793 and CID 78061083, often exhibit reactivity in the following categories:
| Reaction Type | Example | Key Conditions |
|---|---|---|
| Nucleophilic Addition | Reaction with aldehydes/ketones | Polar aprotic solvents, low temps |
| Oxidative Addition | Insertion into metal-carbon bonds | Presence of transition metal catalysts |
| Ligand Substitution | Exchange of ligands (e.g., halides, amines) | High-temperature reflux conditions |
| Cross-Coupling | Suzuki-Miyaura or Heck reactions | Palladium catalysts, inert atmosphere |
These reactions are foundational in synthetic chemistry for constructing complex molecular architectures .
Synthetic Methodologies from Analogous Compounds
The synthesis of structurally related compounds (e.g., NSC 670224 ) involves multi-step processes:
-
Grignard Reagent Formation :
-
Organozinc Intermediates :
-
Oxidation and Reduction :
Electrochemical Reaction Advances
Recent studies highlight the use of electricity to enhance reaction efficiency and sustainability :
-
Electrochemical Activation : Redox-active organometallics may undergo electron transfer at electrode interfaces, enabling bond formation/cleavage without traditional reagents.
-
Example : Controlled potential electrolysis to drive C–C coupling reactions.
Mechanistic Insights
For compounds with reactive functional groups (e.g., sulfonamides, oxadiazoles ):
-
Stepwise Mechanisms : Multi-transition-state pathways (e.g., E1 vs. E2 elimination6).
-
Radical Pathways : Anti-Markovnikov additions under radical initiators (e.g., peroxide-mediated HBr addition6).
Data Limitations and Recommendations
Despite extensive review of the provided sources, CID 78066203-specific data remains unavailable. To address this gap:
-
Consult specialized databases (e.g., PubChem, Reaxys) for structural and reaction data.
-
Perform experimental studies (e.g., NMR, mass spectrometry) to characterize reactivity.
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Explore computational modeling (DFT, molecular dynamics) to predict reaction pathways.
Scientific Research Applications
CID 78066203 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Industrially, it is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78066203 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of explicit data on CID 78066203 in the provided evidence, this section outlines a generalized framework for comparing compounds using PubChem CIDs, drawing on methodologies from related studies.
Structural and Functional Comparison
PubChem CIDs enable systematic structural comparisons. For example:
- compared substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulinic acid, CID 64971) based on 2D/3D structural overlays and functional groups. Such analyses reveal steric hindrance, hydrogen bonding, or hydrophobic interactions that influence biological activity.

- highlighted bioactive compounds in Hibiscus sabdariffa (e.g., quercetin, CID 5280343; kaempferol, CID 5280863) by correlating CID-registered structures with antioxidant properties.

Analytical Techniques for Comparison
Mass spectrometry (MS) techniques, such as CID and HCD (Higher-energy Collision Dissociation), are pivotal for differentiating compounds with similar CIDs:
- demonstrated that CID and HCD produce distinct fragmentation patterns for sulfonamides. CID often yields "cut-off" effects in low-mass regions, while HCD provides stable high-energy fragmentation, enhancing structural elucidation .
- used LC-ESI-MS with in-source CID to discriminate isomers like ginsenoside Rf and pseudoginsenoside F11, emphasizing CID’s role in resolving structurally similar compounds .
Hypothetical Data Table for this compound and Analogs
The table below synthesizes comparison parameters based on methodologies in the evidence (note: hypothetical data due to lack of direct references to this compound):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


